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Compound of Interest

Compound Name: GZD856

Cat. No.: B15576677

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side effect profile of olverembatinib
(formerly GZD856), a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), against other
established TKIs used in the treatment of Chronic Myeloid Leukemia (CML). The information is
compiled from clinical trial data and peer-reviewed publications to support informed research
and development decisions.

Introduction to Olverembatinib (GZD856)

Olverembatinib is a potent, orally bioavailable Bcr-Abl TKI designed to overcome resistance to
previous generations of inhibitors, particularly the T315I mutation. Its efficacy has been
demonstrated in clinical trials, making a thorough understanding of its safety profile crucial for
its therapeutic positioning.

Comparative Side Effect Profiles

The following tables summarize the incidence of common treatment-related adverse events
(TRAES) for olverembatinib and other FDA-approved Bcr-Abl TKls. Data is primarily sourced
from pivotal clinical trials and prescribing information. It is important to note that direct
comparison of adverse event rates across different trials can be challenging due to variations in
study design, patient populations, and duration of follow-up.

Non-Hematologic Adverse Events
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Olveremb
Adverse atinib o o o o o
Imatinib Nilotinib Dasatinib  Ponatinib  Bosutinib
Event (HQP1351
)
Gastrointes
tinal
Diarrhea Low 29%]1] 7% 59%][2] Low 84%]3]
Nausea Low 27%[1] 13% 52%][2] Low 46%[4]
Vomiting Low Low 7% 30%[2] Low 37%][4]
Abdominal
. Low Low Low 17%][2] 33.3%][5] 40%([4]
Pain
Dermatolo
gic
Skin
Hyperpigm  84.2% Low Low Low Low Low
entation
11-35%(2]
Rash Low 33.9%][6] 11.8%[5] 7] 26.9%][5] 46%([4]
Metabolic
Hypertrigl
y? gy 57.6% Low Low Low Low Low
ceridemia
Hyperbiliru
} ) 41.8% Low 14.1%]5] Low Low Low
binemia
Elevated
Liver 21.2% 30.6%
) 35.8% Low Low Low
Transamin (ALT)[8] (ALT[9]
ases
Renal
Proteinuria  50.9% Low Low 18%][2] Low Low
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Constitutio
nal
Fatigue Low 13%][1] Low Low Low Low
Cardiovasc
ular
23% High
Fluid (eyelid), (including
Retention/ Low 22% Low pleural Low Low
Edema (peripheral) effusion)
[1] [10]
Arterial
] Increased
Occlusive Low Low ) Low 20%[12] Low
Risk[11]
Events
Other
Hypocalce
i 38.8% Low Low Low Low Low
mia

Hematologic Adverse Events

Adverse Olveremb

Event atinib . . .. .. ..
Imatinib Nilotinib Dasatinib Ponatinib Bosutinib
(Grade (HQP1351
3/4) )
Thrombocy
_ 51.5% 10% 21.2%][8] 19%][2] 39.7%][13] 30%[4]
topenia
Anemia 23.0% 10% 14.1%[5] 10%][2] 28.2%][5] 14%[4]
Neutropeni
11.5% 7% Low 21%[2] Low 14%[4]
a
Leukopeni
20.6% Low Low Low Low Low
a
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Experimental Protocols

The safety and tolerability of olverembatinib were evaluated in open-label, multicenter phase
1/2 trials (NCT03883087, NCT03883100).[14][15]

o Patient Population: Adult patients with TKI-resistant Chronic Myeloid Leukemia in Chronic
Phase (CML-CP) and Accelerated Phase (CML-AP), including those with the T315] mutation.

o Dosing Regimen: Olverembatinib was administered orally once every other day in 28-day
cycles. Dose escalation was performed in the phase 1 part to determine the maximum
tolerated dose and recommended phase 2 dose (RP2D).[14][16] The RP2D was determined
to be 40 mg.[14][16]

» Adverse Event Monitoring and Grading: Adverse events were continuously monitored and
graded according to the National Cancer Institute's Common Terminology Criteria for
Adverse Events (CTCAE) version 5.0.[17] The CTCAE provides a standardized methodology
for reporting and grading the severity of adverse events in cancer clinical trials, ensuring
consistency and comparability of safety data.[18][19][20] Grades range from 1 (mild) to 5
(death related to adverse event).[19][20]

o Safety Assessments: Included regular monitoring of complete blood counts with differential,
serum chemistries, and physical examinations. These were performed weekly for the first
two cycles, every other week for cycles 3 and 4, and monthly thereafter.[17]

The side effect data for the comparator drugs were also collected from clinical trials where
adverse events were graded using standardized criteria, most commonly the CTCAE.

Signaling Pathways and Mechanism of Action

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by activating
multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition
of apoptosis.[2][21][22] Key pathways include the Ras/MAPK, PI3K/Akt, and JAK/STAT
pathways.

Tyrosine kinase inhibitors, including olverembatinib, function by competitively binding to the
ATP-binding site of the Bcr-Abl kinase domain, thereby blocking its catalytic activity and
inhibiting downstream signaling.[21][22]
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Below are diagrams illustrating the Bcr-Abl signaling pathway and the general mechanism of
TKI inhibition.
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Caption: Bcr-Abl downstream signaling pathways in CML.
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Caption: General mechanism of action of Bcr-Abl TKis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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